molecular formula C20H18BrNO B12587486 Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide CAS No. 592543-48-1

Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide

Cat. No.: B12587486
CAS No.: 592543-48-1
M. Wt: 368.3 g/mol
InChI Key: FXUKTYKRRHHTTE-UHFFFAOYSA-M
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Description

Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is a chemical compound that belongs to the pyridinium family. Pyridinium compounds are known for their aromatic nature and are often used in various chemical reactions due to their stability and reactivity. This particular compound features a pyridinium core with an acetyl group at the 3-position and a diphenylmethyl group at the 1-position, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide typically involves the reaction of pyridine with an appropriate acetylating agent and diphenylmethyl bromide. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are typically employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of pyridinium salts with different halides.

Scientific Research Applications

Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide involves its interaction with biological molecules through its pyridinium core. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. The acetyl and diphenylmethyl groups can further modulate its reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium chloride
  • Pyridinium iodide
  • N-methylpyridinium

Uniqueness

Pyridinium, 3-acetyl-1-(diphenylmethyl)-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and diphenylmethyl groups enhances its reactivity and potential biological activity compared to other pyridinium salts.

Properties

CAS No.

592543-48-1

Molecular Formula

C20H18BrNO

Molecular Weight

368.3 g/mol

IUPAC Name

1-(1-benzhydrylpyridin-1-ium-3-yl)ethanone;bromide

InChI

InChI=1S/C20H18NO.BrH/c1-16(22)19-13-8-14-21(15-19)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-15,20H,1H3;1H/q+1;/p-1

InChI Key

FXUKTYKRRHHTTE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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